4H-Thieno[2,3-c]pyran-5,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Thieno[2,3-c]pyran-5,7-dione is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyran ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Thieno[2,3-c]pyran-5,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the palladium-catalyzed intramolecular cyclization of 4-aryloxymethyl-5-iodothiophene-2-carbaldehydes . This reaction proceeds under mild conditions and is tolerant to various functional groups, making it a versatile approach for synthesizing this compound.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of continuous flow reactors and scalable catalytic systems could enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4H-Thieno[2,3-c]pyran-5,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene or pyran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
4H-Thieno[2,3-c]pyran-5,7-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism by which 4H-Thieno[2,3-c]pyran-5,7-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, it may act by modulating enzyme activity or interacting with cellular receptors. The exact pathways can vary depending on the specific derivative and its intended use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-Thieno[3,2-c]pyran-4,6-dione: This compound has a similar fused ring system but differs in the position of the oxygen and sulfur atoms.
Thieno[3,4-c]pyrrole-4,6-dione: Another related compound with a different heterocyclic structure.
Uniqueness
4H-Thieno[2,3-c]pyran-5,7-dione is unique due to its specific ring fusion and electronic properties, which make it suitable for applications in organic electronics and as a precursor for bioactive molecules. Its versatility in undergoing various chemical reactions also adds to its uniqueness.
Eigenschaften
Molekularformel |
C7H4O3S |
---|---|
Molekulargewicht |
168.17 g/mol |
IUPAC-Name |
4H-thieno[2,3-c]pyran-5,7-dione |
InChI |
InChI=1S/C7H4O3S/c8-5-3-4-1-2-11-6(4)7(9)10-5/h1-2H,3H2 |
InChI-Schlüssel |
XCJXKLAHBPQLRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C(=O)OC1=O)SC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.